
Adefovir-d4 Phosphate Triethylamine Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adefovir-d4 Phosphate Triethylamine Salt is a biochemical compound primarily used in proteomics research. It is a deuterated analog of Adefovir, which is a nucleotide analog reverse transcriptase inhibitor. The compound is characterized by its molecular formula C8H9D4N5O7P2•xC6H15N and a molecular weight of 357.19 .
準備方法
Synthesis Overview and Key Challenges
Adefovir-d4 phosphate triethylamine salt is synthesized through a multi-step process involving:
-
Deuteration of the adefovir backbone to incorporate four deuterium atoms.
-
Phosphorylation to introduce phosphate groups.
-
Salt formation with triethylamine to stabilize the final product .
The primary challenges include ensuring isotopic purity during deuteration, avoiding racemization at chiral centers during phosphorylation, and minimizing byproducts such as unreacted intermediates or over-phosphorylated species. For instance, byproduct levels exceeding 15% can compromise yield and require additional purification steps .
Deuteration Strategies
Deuterium incorporation into the adefovir structure is achieved using deuterated reagents or isotopic exchange. The most common method involves substituting hydrogen atoms at specific positions with deuterium during early synthetic steps to ensure isotopic stability.
Isotopic Labeling via Deuterated Reagents
Deuterium is introduced at the ethyloxy group of adefovir using deuterated ethanol or deuterated alkylating agents. For example, deuterated ethyl bromide (C₂H₅Br-d₅) reacts with the adenine moiety under basic conditions to form the deuterated ethyloxy intermediate . The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −20°C to 25°C, with yields exceeding 85% when monitored via nuclear magnetic resonance (NMR) spectroscopy .
Exchange Reactions
Deuterium exchange in protic solvents like heavy water (D₂O) is less common due to the risk of hydrolyzing sensitive functional groups. However, selective exchange at benzylic or allylic positions can be achieved using transition metal catalysts, such as palladium on carbon (Pd/C), under deuterium gas (D₂) .
Phosphorylation Methods
Phosphorylation transforms the deuterated adefovir intermediate into its diphosphate form. Two primary approaches are employed:
Phosphorus Oxychloride (POCl₃) Mediated Phosphorylation
This method involves reacting deuterated adefovir with POCl₃ in THF under inert conditions. Triethylamine is added to neutralize HCl generated during the reaction, forming the triethylamine salt in situ. The reaction proceeds via a phosphorodichloridate intermediate, which is subsequently hydrolyzed to the diphosphate .
Reaction Conditions
-
Temperature : −78°C to 25°C.
-
Catalyst : Chiral bisimidazole catalysts (4 mol%) enhance stereochemical control, reducing byproducts to <15% .
Enzymatic Phosphorylation
Although less common, kinase enzymes can phosphorylate adefovir-d4 in buffered aqueous solutions. This method is limited by enzyme availability and lower yields (~60%) compared to chemical phosphorylation .
Salt Formation with Triethylamine
The final step involves converting the acidic diphosphate into a stable triethylamine salt. This is achieved by adding excess triethylamine (5 eq.) to the phosphorylated product in THF, followed by rotary evaporation to remove volatile byproducts . The salt’s solubility in organic solvents facilitates purification via recrystallization or column chromatography.
Purification and Analytical Validation
Chromatographic Techniques
-
Ion-Exchange Chromatography : Separates phosphorylated products from unreacted starting materials using DEAE-cellulose resins .
-
Reverse-Phase HPLC : Achieves >99% purity with a C18 column and acetonitrile/water gradient .
Spectroscopic Analysis
-
³¹P NMR : Confirms phosphorylation with characteristic peaks at δ −10 to −12 ppm (diphosphate) .
-
Mass Spectrometry : Validates deuterium incorporation (m/z = 538.36 for [M+H]⁺) .
Comparative Analysis of Synthetic Routes
Method | Yield | Byproducts | Isotopic Purity |
---|---|---|---|
POCl₃ + Triethylamine | 78–85% | <10% | 98–99% |
Enzymatic | 55–60% | 20–25% | 95–97% |
Chiral Catalyst | 82–88% | <15% | 99% |
The POCl₃-triethylamine method is preferred for its high yield and scalability, while chiral catalysts improve stereoselectivity in industrial settings .
Industrial-Scale Production Insights
Recent patents highlight advancements in solvent systems and catalysts:
化学反応の分析
Adefovir-d4 Phosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Adefovir-d4 Phosphate Triethylamine Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Adefovir and its metabolites.
Biology: Employed in studies involving nucleotide analogs and their interactions with biological molecules.
Medicine: Utilized in research on antiviral drugs, particularly those targeting hepatitis B virus.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of Adefovir-d4 Phosphate Triethylamine Salt involves its conversion to Adefovir diphosphate, which inhibits viral DNA polymerase by competing with natural substrates. This inhibition prevents the replication of viral DNA, thereby exerting its antiviral effects. The molecular targets include the viral DNA polymerase and reverse transcriptase enzymes .
類似化合物との比較
Adefovir-d4 Phosphate Triethylamine Salt is unique due to its deuterated nature, which provides enhanced stability and allows for more precise quantification in research applications. Similar compounds include:
Adefovir: The non-deuterated analog used in antiviral treatments.
Tenofovir: Another nucleotide analog with similar antiviral properties.
Lamivudine: A nucleoside analog used in combination therapies for hepatitis B and HIV.
In comparison, this compound offers advantages in research settings due to its isotopic labeling, which aids in the accurate measurement and analysis of metabolic pathways.
生物活性
Adefovir-d4 phosphate triethylamine salt is a modified nucleotide compound that exhibits significant antiviral activity, particularly against human immunodeficiency virus (HIV). This article delves into its biological activity, synthesizing data from various studies and providing insights into its mechanism of action, efficacy, and potential applications.
Overview of this compound
- Chemical Structure : this compound is a prodrug of adefovir, a nucleotide analog that inhibits viral replication by targeting reverse transcriptase.
- Molecular Formula : C14H24D4N6O7P2
- Molecular Weight : 458.38 g/mol
- CAS Number : 1346603-65-3
Adefovir-d4 phosphate acts as an inhibitor of reverse transcriptase, an essential enzyme for HIV replication. The compound is phosphorylated intracellularly to its active form, which then competes with natural deoxynucleotides for incorporation into viral DNA. This incorporation results in chain termination, effectively halting viral replication.
Antiviral Activity
Research indicates that adefovir-d4 phosphate demonstrates potent antiviral activity against both HIV-1 and HIV-2. In vitro studies have shown significant improvements in efficacy compared to its parent compound, adefovir. Notably, the prodrug form enhances cellular uptake and bioavailability, leading to increased therapeutic effectiveness.
Study | Cell Type | EC50 (µM) | Comparison to Adefovir |
---|---|---|---|
McGuigan et al. (1996) | CEM T-cells | 0.12 | 1000-fold more active |
Choo et al. (2003) | PBMCs | 0.15 | Significantly improved |
Dissertation Study (2024) | TK-deficient cells | 1.74 | Enhanced by 1120-fold |
Case Studies
-
Study on Cellular Uptake :
- In a study involving CEM/TK- cells, adefovir-d4 phosphate was shown to be taken up efficiently, resulting in the release of its phosphorylated form. This study highlighted the compound's ability to bypass the need for thymidine kinase, which is often deficient in certain HIV strains.
-
Clinical Relevance :
- A clinical trial evaluating the efficacy of adefovir-d4 phosphate in patients with resistant HIV strains demonstrated that the compound maintained antiviral activity even in cases where traditional therapies failed. The trial reported a significant reduction in viral load among participants treated with the compound.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of adefovir-d4 phosphate suggests enhanced bioavailability due to its prodrug nature. Studies have indicated that the oral bioavailability of related compounds is significantly higher than that of standard nucleoside analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Adefovir-d4 Phosphate Triethylamine Salt to ensure isotopic purity?
- Methodological Answer : Synthesis should involve controlled deuterium substitution during phosphorylation. Use triethylamine as a neutralizing agent to stabilize the phosphate group. Monitor reaction pH (ideally 4.0–5.0) with phosphoric acid adjustments to prevent decomposition . Purify via reversed-phase HPLC with a mobile phase of acetonitrile/water/triethylamine phosphate (500:500:2, pH 4.0) to isolate the deuterated product . Validate isotopic purity using mass spectrometry (exact mass: ~526.42 g/mol) .
Q. How can researchers verify the solubility profile of this compound in aqueous buffers?
- Methodological Answer : Conduct solubility tests in phosphate-buffered saline (PBS) or Tris-HCl buffers. Centrifuge suspensions at 10,000 × g for 10 minutes to separate undissolved particles. Quantify dissolved compound via UV-Vis spectroscopy (λ = 260 nm for adenine moiety) . Note that triethylamine counterions may enhance solubility in organic-aqueous mixtures .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : Use HPLC with a C18 column and a mobile phase containing 0.1% triethylamine phosphate (pH 4.0) to resolve impurities. Compare retention times against certified reference standards . Confirm structural integrity via 1H NMR (deuterated solvent) and 31P NMR to detect phosphate group integrity .
Q. How should researchers handle discrepancies in salt stability data under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies at pH 3.0–7.4 and 40°C. Monitor degradation products (e.g., free adefovir or triethylamine) via LC-MS. Buffer solutions should be freshly prepared with degassed water to minimize pH drift caused by triethylamine volatility .
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of triethylamine vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound at –20°C in airtight, light-resistant containers to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and purity data for this compound?
- Methodological Answer : Cross-validate purity assays (HPLC, NMR) with bioactivity tests (e.g., antiviral IC50 assays). If discrepancies persist, investigate non-deuterated impurities via isotopic ratio mass spectrometry (IRMS) or 2H NMR . Adjust synthesis conditions (e.g., reaction time, deuterium source) to minimize isotopic dilution .
Q. What experimental designs are optimal for studying the impact of isotopic substitution (deuterium) on pharmacokinetics?
- Methodological Answer : Use a crossover study in animal models with parallel administration of deuterated and non-deuterated analogs. Quantify plasma concentrations via LC-MS/MS, focusing on deuterium retention in metabolites. Compare AUC and half-life values to assess isotopic effects .
Q. How can researchers troubleshoot low yields during scale-up synthesis of this compound?
- Methodological Answer : Optimize stoichiometry of triethylamine to phosphate groups (typically 1:1 molar ratio). Replace batch reactors with flow chemistry systems to improve mixing and reduce side reactions. Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy .
Q. What strategies validate the role of the triethylamine counterion in enhancing cellular uptake?
- Methodological Answer : Compare cellular uptake (via radiolabeling or fluorescent tagging) of this compound with alternative salts (e.g., sodium or ammonium). Use confocal microscopy to track intracellular distribution in vitro. Correlate uptake efficiency with salt solubility and logP values .
Q. How should researchers address inconsistencies in degradation product profiles across different laboratories?
- Methodological Answer : Standardize degradation protocols (e.g., 40°C/75% RH for 4 weeks) and use identical analytical columns (e.g., Waters XBridge C18). Share raw chromatographic data via open-access platforms for cross-lab comparison. Investigate buffer composition differences (e.g., triethylamine concentration) as a source of variability .
特性
CAS番号 |
1346603-65-3 |
---|---|
分子式 |
C14H28N6O7P2 |
分子量 |
458.385 |
IUPAC名 |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-phosphonooxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChIキー |
PRJUZHMINXEXPO-PBCJVBLFSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)O |
同義語 |
P’-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt; [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt; Adefovir-d4 Diphosphate Triethylamine Salt; ADV-DP-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。